molecular formula C24H17BrClN3O5 B2401897 (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 522656-16-2

(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2401897
CAS No.: 522656-16-2
M. Wt: 542.77
InChI Key: HOKMYNWTNYOHOZ-UHFFFAOYSA-N
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Description

The compound (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is a propenamide derivative featuring a (Z)-configured cyano group, a 4-bromophenylmethoxy substituent, and a 2-chloro-4-nitrophenyl amide moiety.

Properties

IUPAC Name

(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClN3O5/c1-33-22-4-2-3-16(23(22)34-14-15-5-7-18(25)8-6-15)11-17(13-27)24(30)28-21-10-9-19(29(31)32)12-20(21)26/h2-12H,14H2,1H3,(H,28,30)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKMYNWTNYOHOZ-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, a compound with notable structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C27H25BrClN2O3
  • CAS Number : 522657-27-8

Structural Features

The structure includes:

  • A bromophenyl group which may enhance lipophilicity and biological interactions.
  • A methoxyphenyl moiety that could contribute to its pharmacological profile.
  • A cyanamide functional group that is often associated with various biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated substantial inhibition of tumor growth in xenograft models, suggesting potential applications in cancer treatment .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Telomerase : Some derivatives have shown high inhibitory activity against telomerase, an enzyme often overexpressed in cancer cells, thereby potentially limiting their proliferation .
  • Modulation of Apoptosis : The structural components may influence apoptotic pathways, promoting cell death in malignant cells.

Pharmacological Studies

Pharmacological studies have demonstrated that this class of compounds can affect various cellular pathways:

  • Cell Proliferation : In vitro assays have shown that these compounds can significantly reduce the proliferation rates of cancer cell lines.
  • Cytotoxicity : Concentration-dependent studies reveal that certain derivatives exhibit cytotoxic effects at micromolar concentrations.

Case Studies

StudyCompoundFindings
1This compoundSignificant inhibition of tumor growth in xenograft models.
2Related bromophenyl compoundHigh antiproliferative capacity on SMMC-7721 cells with IC50 values indicating potent activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its nitro and chloro substituents on the aniline ring, distinguishing it from analogs like the 2,4,6-trimethylphenyl derivative (). Key comparisons include:

Compound Name Molecular Weight Key Substituents Functional Groups Predicted logP*
Target: (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide ~575.8 4-Br, 3-OMe, 2-Cl, 4-NO₂ Cyano, enamide, aryl ether, nitro ~4.2
Analog (): (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2,4,6-trimethylphenyl)-2-cyanoprop-2-enamide ~550.6 4-Br, 3-OMe, 2,4,6-trimethyl Cyano, enamide, aryl ether ~5.1
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile () ~483.9 4-Cl, sulfonamido, formyl Cyano, sulfonamide, aldehyde ~3.8
4-[(E)-3-(4-Methoxy-3-phenylmethoxy-phenyl)prop-2-enoyl]-N,N-dimethyl-benzenesulfonamide () ~483.5 4-OMe, phenylmethoxy, sulfonamide Enamide, sulfonamide, aryl ether ~2.9

*Predicted logP values based on substituent contributions (higher values indicate greater lipophilicity).

  • Electron Effects : The target’s nitro and chloro groups are strong electron-withdrawing substituents, which may enhance electrophilicity and influence binding interactions compared to the electron-donating trimethyl groups in .

Physicochemical Properties

  • Solubility: The nitro group in the target compound increases polarity, likely reducing solubility in nonpolar solvents relative to the trimethylphenyl analog (). The bromine atom adds molecular weight and lipophilicity, balancing solubility in mixed solvents .
  • Hydrogen Bonding : The nitro and amide groups in the target compound can participate in hydrogen bonding, akin to sulfonamide-containing analogs (). However, the absence of sulfonamide or morpholine groups () may limit its hydrogen-bonding diversity compared to those derivatives .

Q & A

Q. What are the critical steps in synthesizing (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide?

The synthesis involves sequential functionalization of aromatic rings, including:

  • Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce bromophenyl and methoxyphenyl groups .
  • Amidation with 2-chloro-4-nitroaniline under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .
  • Cyanopropenamide formation via Knoevenagel condensation, requiring anhydrous conditions to prevent hydrolysis . Key analytical tools: HPLC (purity >95%) and ¹H/¹³C NMR (to confirm stereochemistry and substituent positions) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

A multi-technique approach is essential:

  • NMR spectroscopy : Assign aromatic proton environments (e.g., methoxy at δ 3.8–4.0 ppm, nitrophenyl protons at δ 8.2–8.5 ppm) and confirm Z-configuration via coupling constants (J = 10–12 Hz for trans-cyanopropenamide) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~570–580) and isotopic patterns for bromine/chlorine .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Contradictions often arise from dynamic exchange processes (e.g., rotamers) or crystallographic disorder . Mitigation strategies include:

  • Variable-temperature NMR to identify broadening/resolution of signals .
  • DFT calculations (e.g., Gaussian) to model NMR chemical shifts and compare with experimental data .
  • Twinned crystal refinement using SHELXL to address disorder in X-ray data .

Q. What crystallographic methods are optimal for determining the 3D structure of this compound?

  • Single-crystal X-ray diffraction with synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy atoms (Br, Cl) .
  • Hydrogen-bonding analysis via Mercury CSD: Identify C–H···O/N interactions and π-stacking using Etter’s graph-set notation .
  • Validation tools : Check for overfitting with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

  • Substituent variation : Synthesize analogs with halogens (F, I) or electron-withdrawing groups (e.g., CF₃) on the nitrophenyl ring to assess potency changes .
  • Molecular docking (AutoDock Vina): Screen against kinase targets (e.g., EGFR) using the cyano group as a hydrogen-bond acceptor .
  • In vitro assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) and correlate with logP (calculated via ChemAxon) .

Q. What strategies address low yields (<40%) in the final amidation step?

  • Solvent optimization : Switch from DMF to DMSO to enhance nucleophilicity of the amine .
  • Catalyst screening : Test HOBt/DCC vs. EDC/HCl for carbodiimide-mediated coupling .
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 1h at 100°C, improving yield by 20% .

Q. How can polymorphism affect bioactivity, and how is it controlled?

  • Thermal analysis (DSC/TGA) : Identify stable polymorphs with melting points >200°C .
  • Crystallization solvents : Use ethyl acetate/hexane mixtures to favor Form I (P2₁/c space group) over metastable Form II .
  • Bioactivity assays : Compare IC₅₀ of polymorphs to rule out false negatives .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for cyanopropenamide stability .
  • Crystallography : Use WinGX/ORTEP for visualization and validation .
  • SAR : Include nitro-to-amine reduction analogs to explore prodrug potential .

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